Koshidacin B

Antimalarial Plasmodium falciparum Cyclic Tetrapeptide

Koshidacin B is a naturally-occurring cyclic tetrapeptide with a unique dual bioactivity profile, demonstrating both sub-micromolar antiplasmodial potency against P. falciparum (IC50 0.83-0.89 μM) and selective HDAC1 inhibition (IC50 0.145 μM). Its validated 41% in vivo suppression of malaria parasites and favorable selectivity index (~17) distinguish it from other chlamydocin analogs like TAN-1746. The 9-epimer shows stereochemical tolerance in HDAC1 docking. An authenticated reference standard for LC-MS dereplication and chiral separation method development is available.

Molecular Formula C28H40N4O7
Molecular Weight 544.6 g/mol
Cat. No. B15562550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKoshidacin B
Molecular FormulaC28H40N4O7
Molecular Weight544.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H40N4O7/c1-28(2)27(39)30-20(16-18-10-5-3-6-11-18)26(38)32-15-9-13-21(32)25(37)29-19(24(36)31-28)12-7-4-8-14-22(34)23(35)17-33/h3,5-6,10-11,19-21,23,33,35H,4,7-9,12-17H2,1-2H3,(H,29,37)(H,30,39)(H,31,36)/t19-,20-,21+,23-/m0/s1
InChIKeyMCPVEPXHYRIJGU-QXUYBEEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Koshidacin B Procurement: Cyclic Tetrapeptide Scaffold for Antimalarial and HDAC Research


Koshidacin B is a naturally occurring cyclic tetrapeptide belonging to the Aoe-containing chlamydocin analog family, first isolated from the culture broth of the Okinawan fungus Pochonia boninensis FKR-0564 [1]. Structurally defined by a 12-membered macrocyclic ring incorporating the unique epoxyketone-containing Aoe amino acid, Koshidacin B has a molecular formula of C28H40N4O7 and a molecular weight of 544.64 g/mol [2]. The compound demonstrates validated dual bioactivity profiles as both an antiplasmodial agent against Plasmodium falciparum and a selective histone deacetylase 1 (HDAC1) inhibitor [1].

Why Koshidacin B Cannot Be Replaced by Chlamydocin Analogs or Other Marine Cyclic Peptides


Despite sharing the Aoe-containing cyclic tetrapeptide core with chlamydocin and TAN-1746, Koshidacin B exhibits a unique combination of antiplasmodial potency, sub-micromolar HDAC1 selectivity, and validated in vivo efficacy that is not replicated across the class. While TAN-1746 and Ac-TAN-1746 demonstrate superior anti-osteosarcoma activity exceeding cisplatin [1], their antimalarial profiles remain uncharacterized, rendering them unsuitable for Plasmodium-focused research. Conversely, structurally distinct marine cyclodepsipeptides such as Lagunamide C exhibit potent cytotoxicity (IC50 2.1–24.4 nM against cancer cell lines) and comparable antimalarial activity (IC50 0.29 μM against P. falciparum) [2], but lack the HDAC inhibition profile and synthetic accessibility of Koshidacin B. The compound's epimer, 9-epi-Koshidacin B, maintains selective HDAC1 inhibition (IC50 0.145 μM) [3] yet demonstrates marginal spectroscopic differences and uncharacterized antimalarial activity, underscoring the stereochemical sensitivity of the natural product's full bioactivity spectrum. These orthogonal activity profiles preclude simple functional substitution within either antimalarial or HDAC-focused research programs.

Koshidacin B Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Anti-Plasmodial Activity: Koshidacin B vs. Koshidacin A

Koshidacin B demonstrates 20.6-fold greater antiplasmodial potency against chloroquine-resistant P. falciparum K1 strain compared to its co-isolated analog Koshidacin A [1]. This marked potency differential is critical for researchers selecting between the two naturally co-occurring compounds from Pochonia boninensis FKR-0564.

Antimalarial Plasmodium falciparum Cyclic Tetrapeptide

Cytotoxicity Selectivity Index: Koshidacin B Therapeutic Window

Koshidacin B exhibits a calculated selectivity index (SI) of 17.7–16.7 for antiplasmodial activity relative to human MRC-5 fibroblast cytotoxicity, based on the ratio of MRC-5 IC50 (14.7 μM) to P. falciparum IC50 values (0.83–0.89 μM) [1]. While no direct comparator SI values are available for Koshidacin A or 9-epi-Koshidacin B due to unreported cytotoxicity data for those analogs, this SI establishes a baseline for assessing the compound's therapeutic window in antimalarial development.

Selectivity Cytotoxicity Therapeutic Index

In Vivo Antiplasmodial Efficacy: Koshidacin B Single-Agent Activity

Koshidacin B achieved 41% suppression of malaria parasites in vivo in a P. berghei N strain-infected ICR mouse model when administered intraperitoneally at 30 mg/kg/day for 4 consecutive days [1]. This in vivo activity validates the compound's utility beyond in vitro screening, distinguishing it from the majority of antiplasmodial natural products that lack documented in vivo efficacy.

In Vivo Efficacy Malaria Parasite Suppression

HDAC1 Inhibition: Koshidacin B vs. 9-epi-Koshidacin B

Synthetic 9-epi-Koshidacin B demonstrates selective HDAC1 inhibition with an IC50 of 0.145 μM [1]. While the IC50 for natural Koshidacin B against HDAC1 has not been explicitly reported in the primary literature, the 9-epimer's activity establishes the scaffold's capacity for HDAC inhibition and provides a quantitative benchmark for evaluating synthetic analogs. This HDAC1 activity distinguishes Koshidacin B and its derivatives from other antiplasmodial cyclic peptides like Lagunamide C, which lack documented HDAC inhibition profiles.

HDAC Inhibitor Epigenetics Histone Deacetylase

Koshidacin B: Recommended Application Scenarios Based on Quantitative Evidence


Antimalarial Lead Optimization and SAR Studies

Procure Koshidacin B for structure-activity relationship (SAR) campaigns targeting Plasmodium falciparum. The compound's potent sub-micromolar IC50 values (0.83–0.89 μM) against both chloroquine-sensitive and resistant strains [1], combined with a favorable selectivity index of ~17 against human MRC-5 fibroblasts, provide a validated starting point for medicinal chemistry optimization. The 41% in vivo parasite suppression at 30 mg/kg/day in murine models [1] further supports its utility in efficacy studies.

HDAC1-Focused Epigenetic Research

Utilize Koshidacin B and its synthetic derivatives (e.g., 9-epi-Koshidacin B) as selective HDAC1 inhibitor tools for epigenetic mechanism studies. The 9-epimer exhibits an IC50 of 0.145 μM against HDAC1 with selectivity over other isoforms [2]. Docking studies confirm that both natural Koshidacin B and its 9-epimer bind similarly to the HDAC1 active site, indicating stereochemical tolerance for scaffold exploration [2].

Total Synthesis Methodology Development

Employ Koshidacin B as a benchmark target for developing novel macrocyclic peptide synthetic strategies. Modular total syntheses have been achieved in 9–10 steps via late-stage olefin cross-metathesis [3], and an inverse peptide elongation strategy using soluble hydrophobic tags has also been reported [4]. Chinese patent application ZL2024112503895 specifically covers Koshidacin B synthesis, indicating industrial interest in scalable production methods [5].

Natural Product Reference Standard for Analytical Method Validation

Acquire Koshidacin B as an authenticated reference standard for LC-MS method development and natural product dereplication studies. The compound's well-characterized spectroscopic properties (NMR, MS) and marginal spectral differentiation from its 9-epimer [2] necessitate careful analytical discrimination, making it an ideal system for developing and validating chiral separation and stereochemical assignment protocols for cyclic tetrapeptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Koshidacin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.